4-((2,5-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((2,5-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid is a synthetic organic compound that features a dichlorophenyl group and a hydroxypropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,5-dichloroaniline, undergoes a series of reactions to introduce the amino and hydroxypropyl groups.
Coupling Reaction: The intermediate is then coupled with a suitable butanoic acid derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2,5-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-((2,5-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
- 4-((2,5-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxopentanoic acid
Uniqueness
4-((2,5-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(2,5-dichloroanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4/c1-7(18)6-16-11(13(20)21)5-12(19)17-10-4-8(14)2-3-9(10)15/h2-4,7,11,16,18H,5-6H2,1H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQIENLDSQGDSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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